2-Nitrophenyl isocyanate
Overview
Description
2-Nitrophenyl isocyanate is a chemical compound that has been studied for its versatility and potential applications in organic synthesis. It is known for its role as a convertible isocyanide, which can be utilized in various chemical reactions to produce different organic compounds. The compound has been specifically mentioned in the context of synthesizing fused gamma-lactam beta-lactone bicycles, which are significant in the production of proteasome inhibitors like omuralide .
Synthesis Analysis
The synthesis of 2-nitrophenyl isocyanate derivatives has been explored in several studies. One method involves the preparation of p-nitrophenyl isocyanate from triphosgene and p-nitroaniline, with the optimization of reaction conditions such as solvent choice, reaction time, and mole ratio of raw materials. The optimal conditions led to a yield of 66.0% . Another approach to synthesizing related compounds includes the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which allows for the conversion of carboxylic acids to ureas in a single pot without racemization .
Molecular Structure Analysis
The molecular structure of 2-nitrophenyl isocyanate and its derivatives has been analyzed using vibrational spectroscopy and density functional theory (DFT). Studies have identified two stable conformers, cis and trans, for related molecules such as 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate. The trans conformer was found to be lower in energy for 2-methyl-3-nitrophenyl isocyanate, while the cis conformer was lower for 4-methyl-2-nitrophenyl isocyanate. The vibrational spectra provided insights into the stretching and bending modes of the molecules, with the nitro group's non-coplanarity with the phenyl ring being more evident in certain derivatives .
Chemical Reactions Analysis
2-Nitrophenyl isocyanate and its derivatives have been shown to participate in a variety of chemical reactions. For instance, 2-nitrophenyl isocyanide has been used in a stereocontrolled Ugi reaction, leading to the formation of pyroglutamic acid derivatives . Additionally, 2-nitrobenzyl isocyanide has been reported as a universal convertible isocyanide, suitable for Ugi four-component reactions (Ugi-4CR) and Ugi-tetrazole reactions, with the ability to be cleaved under both acidic and basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-nitrophenyl isocyanate derivatives have been studied through their crystalline structures and intermolecular interactions. For example, achiral p-nitrophenyl isocyanide crystallizes in an orthorhombic chiral space group, with notable intermolecular interactions between nitro oxygen atoms and neighboring aromatic hydrogen and nitro nitrogen atoms. These interactions are considered strong and contribute to the stability of the crystalline structure .
Scientific Research Applications
Synthesis Applications
2-Nitrophenyl isocyanate has been utilized in various synthetic applications. For instance, it serves as a convertible isocyanide in the efficient synthesis of complex molecular structures. Gilley and Kobayashi (2008) demonstrated its use in synthesizing the fused gamma-lactam beta-lactone bicycle, a component of the proteasome inhibitor omuralide, highlighting its versatility in complex organic syntheses (Gilley & Kobayashi, 2008).
Spectroscopy and Conformation Analysis
Vibrational spectra and conformational analysis of derivatives of 2-nitrophenyl isocyanate have been a subject of study. Tonannavar et al. (2012) explored the vibrational spectra of compounds like 2-methyl-3-nitrophenyl isocyanate, providing insights into their conformational stability and behavior (Tonannavar et al., 2012).
Chemical Reactivity and Derivatives
2-Nitrophenyl isocyanate's reactivity has been exploited in various chemical reactions to produce a range of derivatives. For example, Wenlong (2007) studied the synthesis of p-nitrophenyl isocyanate, demonstrating the effects of different reaction conditions on yields (Wenlong, 2007). Similarly, Peterson et al. (2006) used 4-nitrophenyl chloroformate, a related compound, to synthesize safer alternatives to toxic compounds (Peterson, Houguang, & Ke, 2006).
Structural and Molecular Studies
Studies have also focused on the structural aspects of compounds involving 2-nitrophenyl isocyanate. Sun et al. (2010) prepared 1-benzoyl-4-(2-nitrophenyl)semicarbazide by reacting 2-nitrophenyl isocyanate with benzoylhydrazine, revealing details about its molecular conformation and stabilization mechanisms (Sun, Li, Li, & Yang, 2010).
Polymer and Industrial Applications
2-Nitrophenyl isocyanate has potential applications in polymer synthesis and industrial uses. Ghosh (2017) discussed the use of isocyanates in polymer synthesis, highlighting their versatility in producing materials like polyurethanes and exploring their potential in sensing applications (Ghosh, 2017).
Safety And Hazards
properties
IUPAC Name |
1-isocyanato-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-5-8-6-3-1-2-4-7(6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVZITODZAQRQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062975 | |
Record name | Benzene, 1-isocyanato-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl isocyanate | |
CAS RN |
3320-86-3 | |
Record name | 2-Nitrophenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3320-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-isocyanato-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003320863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrophenyl isocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-isocyanato-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-isocyanato-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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